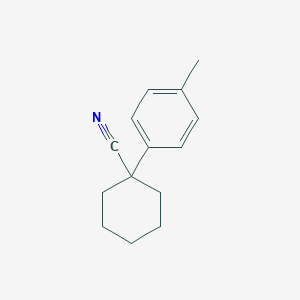

1-(4-Methylphenyl)cyclohexanecarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-12-5-7-13(8-6-12)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUXEEYLCATFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152919 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-13-9 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1206-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methylphenyl)cyclohexanecarbonitrile CAS number

An In-depth Technical Guide to 1-(4-Methylphenyl)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with applications in pharmaceutical research. We delve into its fundamental chemical and physical properties, explore detailed synthesis protocols, and outline robust analytical methods for its characterization. The document further discusses the compound's chemical reactivity and its potential role in the development of therapeutic agents, particularly those targeting neurodegenerative disorders. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted nitrile featuring a cyclohexyl ring and a p-tolyl (4-methylphenyl) group attached to the same quaternary carbon. This structure is a precursor in various synthetic pathways.

Key Identifiers:

The physical properties of this compound are critical for its handling, purification, and use in subsequent reactions. The data, summarized from various chemical suppliers and databases, is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Clear colourless to yellowish liquid | [7] |

| Boiling Point | 135 °C @ 2 Torr; 342.6 °C @ 760 mmHg | [1][7] |

| Density | ~1.0 g/mL | [1][7] |

| Refractive Index | 1.5302 - 1.5322 | [1][8] |

| Flash Point | 128.1 °C | [1][7] |

| XLogP3 | 3.72 | [1] |

Synthesis Pathway: Nucleophilic Addition and Alkylation

The synthesis of this compound is typically achieved through a nucleophilic reaction involving p-tolylacetonitrile (also known as 4-methylphenylacetonitrile) and a cyclohexyl precursor. A common and effective strategy is the alkylation of the carbanion generated from p-tolylacetonitrile with a suitable dihaloalkane that forms the cyclohexyl ring. An analogous reaction involves the reaction of p-tolylacetonitrile with 1,5-dibromopentane. This approach leverages the acidity of the α-proton of the nitrile, which can be deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile in a double alkylation to form the cyclic structure.

Proposed Synthesis Workflow

The logical flow for synthesizing the title compound from commercially available starting materials is outlined below. This process ensures high yields by carefully controlling the reaction conditions to favor the desired cyclization over polymerization or side reactions.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for α-alkylation of nitriles.[9]

Materials:

-

p-Tolylacetonitrile

-

1,5-Dibromopentane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Base Addition: Carefully add sodium hydride (60% dispersion) to the DMF. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the nitrile without competing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

-

Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of p-tolylacetonitrile in anhydrous DMF via the dropping funnel, keeping the internal temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the carbanion.

-

Cyclization: Add 1,5-dibromopentane dropwise, again maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Causality: The initial low temperature controls the exothermic reaction, while subsequent heating provides the activation energy for the second, intramolecular alkylation (cyclization) step.

-

Quenching and Extraction: Cool the mixture to room temperature and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by vacuum distillation to yield the final product.[1]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl group on the aromatic ring (approx. 2.3-2.4 ppm), multiplets for the aromatic protons (approx. 7.1-7.4 ppm), and complex multiplets for the ten methylene protons of the cyclohexane ring (approx. 1.5-2.2 ppm).[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal a signal for the nitrile carbon (approx. 120-125 ppm), a quaternary carbon signal where the rings are attached, signals for the aromatic carbons (some quaternary, some protonated), and several signals for the sp³ hybridized carbons of the cyclohexane ring, along with the methyl carbon signal.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically found around 2230-2250 cm⁻¹. Other expected signals include C-H stretches from the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry should show a molecular ion (M⁺) peak corresponding to the molecular weight of 199.29.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for pharmacokinetic studies.[13]

Protocol: Reverse-Phase HPLC Analysis

-

Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[13] A typical gradient might be 50% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 15 minutes.

-

Inject the sample and run the gradient method.

-

The purity is determined by integrating the peak area of the main component relative to the total peak area.

-

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the versatile reactivity of its nitrile functional group.

Core Reactivity

The nitrile group can be transformed into other valuable functional groups, making this compound a versatile building block.

Caption: Key transformations of the nitrile functional group.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield 1-(4-methylphenyl)cyclohexanecarboxylic acid, a common precursor for amides and esters.

-

Reduction: The nitrile can be reduced to 1-(4-methylphenyl)cyclohexylmethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a crucial functional group for introducing nitrogen into a target molecule.

Significance in Pharmaceutical Research

This compound is listed in chemical databases under the category of "Antiparkinson Agents".[1] While not an active pharmaceutical ingredient (API) itself, its structure is analogous to precursors used in the synthesis of certain drugs. For example, related cyclohexanecarbonitrile derivatives are intermediates in the synthesis of valuable pharmaceutical compounds.[14][15] The 1-arylcyclohexylnitrile motif is a key structural element in various centrally active agents. Its role is typically that of a non-polar scaffold that can be further functionalized, often via the nitrile group, to interact with biological targets. Drug development professionals can utilize this intermediate to generate libraries of novel compounds for screening against neurological targets.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling in a laboratory setting.[7]

-

Engineering Controls: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: No specific toxicity data is readily available; therefore, the compound should be handled as potentially hazardous.[7]

References

- 1-(4-METHYLPHENYL)

- Cyclohexanecarbonitrile,1-hydroxy-4-phenyl- | C13H15NO | CID 12015154 - PubChem. [Link]

- Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. [Link]

- EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google P

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar - Scirp.org. [Link]

- 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile - NIH. [Link]

- Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d - TCU Digital Repository. [Link]

- 3-(4-Methylphenyl)-1-cyclohex-2-enone - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | CAS: 1206-13-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. parchem.com [parchem.com]

- 4. This compound [drugfuture.com]

- 5. 1-(4-甲基苯基)-1-环己腈 | 1206-13-9 [m.chemicalbook.com]

- 6. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | 1206-13-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile CAS#: 1206-13-9 [m.chemicalbook.com]

- 9. 1-(4-METHYLPHENYL)-1-CYCLOPENTANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. DSpace [repository.tcu.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 15. scirp.org [scirp.org]

physicochemical properties of 1-(4-Methylphenyl)cyclohexanecarbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS No. 1206-13-9).[1][2] This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates available data on the compound's chemical identity, physical characteristics, and spectroscopic profile. Furthermore, it outlines established analytical techniques for its characterization and provides essential safety and handling protocols based on current knowledge.

Introduction

This compound is a substituted nitrile compound with a molecular structure featuring a cyclohexanecarbonitrile core and a p-tolyl group. Nitrile-containing compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile functional group, which can be transformed into amines, amides, carboxylic acids, and other valuable moieties. While specific applications for this particular compound are not extensively documented in public literature, its structural motifs suggest potential utility as an intermediate in the synthesis of pharmacologically active molecules, particularly in areas such as antiparkinson agents.[1] Understanding its fundamental physicochemical properties is a critical first step for any research, development, or manufacturing activities involving this compound.

Chemical Identity and Structure

The unambiguous identification of this compound is established through its unique identifiers and structural formula.

-

Chemical Name: this compound[3]

-

Synonyms: Cyclohexanecarbonitrile, 1-(4-methylphenyl)-; 1-p-tolylcyclohexanecarbonitrile; NSC 155170[1][4]

Caption: 2D Structure of this compound

Physicochemical Properties

The known physical and chemical properties are summarized below. These parameters are essential for designing experimental conditions, predicting behavior in various solvents, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| Physical State | Clear, colorless to yellowish liquid | [6] |

| Boiling Point | 135 °C at 2 Torr326.83 °C (rough estimate at atmospheric pressure) | [1][2][5] |

| Melting Point | Data not available | [6] |

| Density | ~1.0 g/cm³ (estimate) | [2][5] |

| Refractive Index | 1.5302 - 1.5322 | [1][2][5] |

| Flash Point | 128.1 °C | [1] |

| XLogP3 | 3.72048 | [1] |

| Polar Surface Area | 23.79 Ų | [1] |

| Storage Temperature | 2-8 °C | [2] |

3.1. Causality and Insights

-

Boiling Point: The high estimated boiling point at atmospheric pressure is consistent with the molecule's molecular weight and structural complexity. The significantly lower boiling point under vacuum (135 °C at 2 Torr) makes vacuum distillation a suitable method for purification, minimizing thermal degradation.[1]

-

Lipophilicity (XLogP3): The XLogP3 value of 3.72 suggests the compound is significantly lipophilic ("fat-loving") and will exhibit poor solubility in water but good solubility in nonpolar organic solvents like ethers, hydrocarbons, and chlorinated solvents.[1] This is a critical parameter in drug development for predicting membrane permeability and in analytical chemistry for selecting appropriate chromatographic conditions.

-

Physical State: The compound exists as a liquid at room temperature, which simplifies handling and transfer operations compared to a solid.[6]

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous characterization and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides functional group identification. A gas-phase spectrum is available in the NIST database.[7] Key expected absorption bands include:

-

C≡N Stretch: A sharp, medium-intensity band around 2230-2250 cm⁻¹. The presence of this peak is a strong indicator of the nitrile group.

-

C-H Stretch (sp³): Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and the methyl group.[8]

-

C-H Stretch (sp²): Weaker bands just above 3000 cm⁻¹, characteristic of the aromatic C-H bonds on the p-tolyl group.[8]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the ~7.0-7.4 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Cyclohexane Protons: A complex series of multiplets in the ~1.5-2.5 ppm range.

-

Methyl Protons: A singlet at ~2.3 ppm.

-

-

¹³C NMR:

-

Nitrile Carbon (C≡N): A signal in the ~120-125 ppm range.

-

Aromatic Carbons: Four signals in the ~125-140 ppm region.

-

Quaternary Carbons: Signals for the C1 of the cyclohexane and the aromatic carbon attached to the cyclohexane.

-

Cyclohexane and Methyl Carbons: Signals in the aliphatic region (~20-45 ppm).

-

Experimental Protocol: NMR Sample Preparation A standardized protocol for acquiring NMR data is crucial for reproducibility.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 300 or 500 MHz), ensuring an adequate number of scans for a good signal-to-noise ratio.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate fragmentation patterns.

-

Expected Molecular Ion (M⁺): A peak at m/z = 199.1361 (for the exact mass of C₁₄H₁₇N).

-

Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the nitrile group (CN, 26 Da) or cleavage of the bond between the cyclohexane and the aromatic ring, leading to characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the compound. A reverse-phase method has been described for its analysis.[10]

Protocol: Reverse-Phase HPLC Analysis [10]

-

Column: Newcrom R1 or a similar C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection, likely in the 254 nm range, where the aromatic ring will absorb.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent.

-

Injection & Analysis: Inject the sample and monitor the retention time. Purity is determined by the relative area of the main peak.

Caption: General workflow for HPLC purity analysis.

Synthesis Overview

The synthesis of this compound can be achieved via variations of the Knoevenagel condensation.[11] This involves the reaction of a compound with an active methylene group (4-methylphenylacetonitrile) with a ketone (cyclohexanone) in the presence of a base.[11]

Caption: Workflow for synthesis via base-catalyzed condensation.[11]

Safety and Handling

While a comprehensive toxicological profile is not available, the compound should be handled with care, assuming it is hazardous.[6]

-

Hazard Classification: It is classified as harmful (Xn).[2]

-

Primary Risks: Like many nitrile-containing organic compounds, there is a potential risk of releasing cyanide upon metabolism, ingestion, or combustion.[12] Cyanide is a potent inhibitor of cellular respiration.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1] Avoid contact with skin and eyes.[1]

-

Disposal: Dispose of waste material through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with local regulations.[6] Do not discharge to sewer systems.[6]

Conclusion

This compound is a lipophilic, liquid compound with a high boiling point, whose identity and purity can be reliably established through a combination of chromatographic and spectroscopic techniques. The data and protocols presented in this guide provide a foundational framework for its safe handling, analysis, and utilization in research and development settings. The potential for metabolic release of cyanide necessitates strict adherence to safety protocols.

References

- Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Supporting Information - Wiley-VCH. (n.d.).

- Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90% - Cole-Parmer. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- This compound - NIST WebBook. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179.

- 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement. (n.d.). eCampusOntario Pressbooks.

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | 1206-13-9 [chemicalbook.com]

- 3. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | CAS: 1206-13-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. parchem.com [parchem.com]

- 5. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile CAS#: 1206-13-9 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound [webbook.nist.gov]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. sites.wp.odu.edu [sites.wp.odu.edu]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-(4-Methylphenyl)cyclohexanecarbonitrile molecular weight

An In-depth Technical Guide to 1-(4-Methylphenyl)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. With a molecular weight of 199.29 g/mol , this compound holds relevance in pharmaceutical research, notably within the category of antiparkinson agents[1]. This document delineates its core physicochemical properties, provides detailed, field-tested protocols for its synthesis and analytical characterization, and outlines essential safety and handling procedures. The synthesis is primarily explored through the lens of the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. Analytical validation is detailed using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this compound.

Introduction to this compound

This compound (CAS No. 1206-13-9) is a substituted nitrile featuring a cyclohexanecarbonitrile core bonded to a p-tolyl (4-methylphenyl) group.[1][2] Its structural complexity and the presence of the nitrile functional group make it a valuable precursor in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo various other transformations, opening pathways to a diverse range of more complex molecules. Its classification as a potential antiparkinson agent underscores its importance as a scaffold in medicinal chemistry and drug discovery programs.[1] This guide aims to provide the scientific community with a foundational understanding and practical methodologies for working with this compound.

Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇N | [1][2][3][4] |

| Molecular Weight | 199.29 g/mol | [1][2][3][4] |

| Exact Mass | 199.29 u | [1] |

| CAS Number | 1206-13-9 | [1][2][3] |

| EC Number | 214-888-4 | [1] |

| Synonyms | 1-p-tolylcyclohexanecarbonitrile, NSC 155170 | [1][2] |

| Boiling Point | 135 °C @ 2 Torr | [1] |

| Density | ~1.0 g/cm³ | [1][5] |

| Flash Point | 128.1 °C | [1] |

| Refractive Index | 1.5302 - 1.5322 | [1][5] |

| XLogP3 | 3.72 | [1] |

Synthesis: The Knoevenagel Condensation Approach

The synthesis of this compound can be efficiently achieved via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound (4-methylphenylacetonitrile) with a carbonyl compound (cyclohexanone).[6]

Causality of the Synthetic Pathway

The choice of the Knoevenagel condensation is deliberate for several reasons:

-

High Efficiency: It is a well-established and reliable method for forming carbon-carbon bonds.

-

Atom Economy: The reaction proceeds with the elimination of a small molecule (water), making it relatively atom-economical.

-

Accessible Precursors: The starting materials, 4-methylphenylacetonitrile and cyclohexanone, are readily available.

-

Mechanism: The mechanism hinges on the acidity of the α-proton on 4-methylphenylacetonitrile, which is enhanced by the electron-withdrawing nitrile group. A base deprotonates this carbon, creating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to an alkoxide intermediate that, after protonation and subsequent dehydration, yields the target compound.[6]

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established methodologies for Knoevenagel condensations.[6]

Materials:

-

4-Methylphenylacetonitrile

-

Cyclohexanone

-

Sodium methoxide (or Potassium Hydroxide)

-

Ethanol (or Acetonitrile)

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylphenylacetonitrile (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.

-

Catalyst Addition: To this stirred solution, carefully add sodium methoxide (0.2 equivalents) as the base catalyst. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 6-8 hours).

-

Workup - Neutralization: Upon completion, cool the mixture and neutralize the catalyst by slowly adding 1M HCl until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain this compound of high purity.

Synthesis Workflow Visualization

Caption: Knoevenagel condensation workflow for synthesizing the target compound.

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, a robust analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable technique for this purpose.[7]

Principle of HPLC Analysis

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This method allows for the separation of the target compound from residual starting materials and any potential byproducts.[7]

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound.[7]

Instrumentation & Materials:

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Acetonitrile (MeCN), HPLC grade

-

Deionized Water, HPLC grade

-

Phosphoric acid (or Formic acid for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A typical starting gradient might be 60:40 (MeCN:Water). Add a small amount of phosphoric acid (e.g., 0.1%) to sharpen the peaks. For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid.[7]

-

Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

-

Instrument Setup:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm, determined by UV scan).

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

-

Analysis: Inject a standard volume of the prepared sample (e.g., 10 µL) into the HPLC system and record the chromatogram.

-

Data Interpretation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of a certified reference standard.

Analytical Workflow Visualization

Caption: Standard workflow for purity analysis via RP-HPLC.

Safety and Handling

While comprehensive hazard data for this compound is not consistently available across all databases[1][8], standard laboratory precautions for handling chemical intermediates are mandatory. For related nitriles, hazards such as being harmful if swallowed or toxic in contact with skin have been noted.[9]

Recommended Precautions:

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][10]

-

Avoid Contact: Avoid direct contact with skin and eyes.[1] In case of contact, rinse immediately and thoroughly with water.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Disposal: Dispose of the material and its container according to local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.[8]

Crucial Note: This information is not exhaustive. Always consult the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Applications and Future Directions

The primary interest in this compound lies in its potential as a building block for pharmaceutical agents.[12][13] Its categorization under "Antiparkinson Agents" suggests that derivatives of this scaffold may have activity relevant to neurodegenerative disorders.[1] Future research could focus on:

-

Exploring the structure-activity relationship (SAR) of derivatives.

-

Developing more stereoselective synthesis methods.

-

Investigating its utility as an intermediate for materials science applications.

References

- Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. [Link]

- 1-(4-METHYLPHENYL)

- 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | CAS: 1206-13-9 - Finetech Industry Limited. [Link]

- Process for preparing a cyclohexanecarbonitrile derivative - Google P

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile - Scirp.org. [Link]

- Development of a sampling and analysis method for 4-vinyl-1-cyclohexene in air - J-STAGE. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | 1206-13-9 [chemicalbook.com]

- 4. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | CAS: 1206-13-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile CAS#: 1206-13-9 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 13. scirp.org [scirp.org]

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Methylphenyl)cyclohexanecarbonitrile

Abstract

The definitive confirmation of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides a comprehensive, methodology-focused exploration of the structural elucidation of 1-(4-methylphenyl)cyclohexanecarbonitrile. Moving beyond a simple recitation of data, this document details the causal logic behind the selection of analytical techniques, the design of experimental protocols, and the integrated interpretation of spectroscopic data. We will proceed through a logical workflow, beginning with a representative synthesis and culminating in the synergistic analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data to unambiguously confirm the target structure. This paper is intended for researchers, chemists, and drug development professionals who require a robust framework for structural verification.

Introduction: The Analytical Imperative

This compound (C₁₄H₁₇N, Molar Mass: 199.29 g/mol ) is a substituted nitrile that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a quaternary carbon bridging a cyclohexyl and a p-tolyl group, presents a distinct analytical challenge that is perfectly suited for a multi-technique spectroscopic approach. Accurate structural confirmation is paramount to ensure that subsequent synthetic steps proceed as planned and that the physicochemical and pharmacological properties of any derived molecules are based on a known chemical entity.

This guide will demonstrate how a cohesive analysis of data from IR, ¹H NMR, ¹³C NMR, and MS provides overlapping and mutually reinforcing evidence to build an unassailable case for the structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Purification: Generating the Analyte

The foundation of any structural elucidation is a pure sample. For this guide, we consider a synthesis based on the principles of the Knoevenagel condensation, a reliable method for forming carbon-carbon bonds.[3] This approach involves the base-catalyzed reaction of 4-methylphenylacetonitrile with cyclohexanone.

Caption: General workflow for the synthesis of the target analyte.

Experimental Protocol: Synthesis

-

Reagent Setup: To a solution of 4-methylphenylacetonitrile (1.0 eq) and cyclohexanone (1.2 eq) in methanol, add sodium methoxide (1.5 eq) portion-wise at ambient temperature. The use of excess cyclohexanone drives the reaction towards completion.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 6-8 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).[3]

-

Work-up: After completion, cool the mixture and remove the solvent under reduced pressure. Quench the residue with deionized water and extract with an organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure compound for analysis.

Spectroscopic Analysis: A Multi-Faceted Approach

With a purified sample, we proceed to the core analysis. Each spectroscopic technique provides a unique and essential piece of the structural puzzle.

Infrared (IR) Spectroscopy: Functional Group Identification

The primary role of IR spectroscopy in this context is to rapidly confirm the presence of key functional groups, most notably the nitrile (C≡N) moiety, and to verify the presence of both aromatic and aliphatic C-H bonds.

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount (1-2 mg) of the purified sample with spectroscopic grade KBr. Alternatively, for a liquid sample, a spectrum can be acquired by placing a thin film between two salt (NaCl) plates.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment | Rationale & Reference |

| ~2230 | C≡N Stretch | Nitrile Group | The C≡N triple bond exhibits a strong, sharp, and highly characteristic absorption in the 2260-2200 cm⁻¹ region. Its presence is a primary indicator of the nitrile functionality.[4] |

| 3100-3000 | C-H Stretch | Aromatic C-H | The C-H bonds on the p-tolyl ring are sp² hybridized, leading to stretching vibrations at frequencies just above 3000 cm⁻¹.[5] |

| 3000-2850 | C-H Stretch | Aliphatic C-H | The C-H bonds on the cyclohexane ring are sp³ hybridized, resulting in strong absorptions just below 3000 cm⁻¹.[5] |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring | The carbon-carbon double bonds within the benzene ring give rise to characteristic stretching absorptions in this region. |

The IR spectrum provides immediate, high-confidence evidence for the major structural components: a nitrile, an aromatic ring, and an aliphatic ring system. The NIST reference spectrum for this compound confirms these characteristic absorptions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the environments of the carbon atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 300-600 MHz).

Data Presentation & Interpretation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |

| ~7.35 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the cyclohexyl group. The p-substitution creates an AA'BB' system, appearing as two distinct doublets.[7] |

| ~7.15 | Doublet | 2H | Aromatic (Hb) | Protons meta to the cyclohexyl group and ortho to the methyl group.[7] |

| ~2.35 | Singlet | 3H | Methyl (-CH₃) | The methyl protons attached to the aromatic ring are deshielded to this region. The singlet multiplicity indicates no adjacent protons. |

| 2.2 - 1.5 | Multiplet | 10H | Cyclohexyl (-C₆H₁₀-) | The ten protons on the cyclohexane ring exist in complex, overlapping spin systems and appear as a broad multiplet in the typical aliphatic region.[8] |

Data Presentation & Interpretation: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |

| ~122 | C≡N | The nitrile carbon is characteristically found in the 115-125 ppm range.[4] |

| ~138-126 | Aromatic Carbons | Four distinct signals are expected for the six aromatic carbons due to symmetry: two quaternary (one attached to the cyclohexyl, one to the methyl) and two protonated carbons. |

| ~50 | Quaternary C (Cyclohexyl) | The sp³ quaternary carbon, bonded to the nitrile and the aromatic ring, is significantly deshielded relative to other aliphatic carbons. |

| ~35-25 | Aliphatic Carbons | The five CH₂ groups of the cyclohexane ring. Due to the chair conformation and substitution, these may not all be equivalent, leading to multiple signals in this range. |

| ~21 | Methyl Carbon | The carbon of the p-tolyl methyl group appears in the typical upfield aliphatic region. |

The NMR data provide a detailed map of the molecule. The ¹H NMR confirms the 1,4-disubstituted aromatic ring and the presence of both methyl and cyclohexyl groups with the correct proton counts. The ¹³C NMR confirms the carbon count and, crucially, identifies the nitrile and the unique quaternary carbon, which is the linchpin of the entire structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves two critical functions: it provides the exact molecular weight of the compound, confirming its molecular formula, and its fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: MS Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or as the effluent from a Gas Chromatography (GC) column.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Data Acquisition: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Data Presentation & Interpretation

| m/z Value | Proposed Fragment | Interpretation |

| 199 | [C₁₄H₁₇N]⁺ | Molecular Ion (M⁺) : This peak confirms the molecular weight of the compound is 199, consistent with the molecular formula C₁₄H₁₇N.[1] |

| 198 | [M-H]⁺ | The loss of a single hydrogen atom is a common fragmentation pathway for nitriles and can result in a weak M-1 peak. |

| 116 | [C₈H₆N]⁺ | Fragmentation involving the loss of the cyclohexyl ring, retaining the tolyl and nitrile groups. |

| 91 | [C₇H₇]⁺ | Tropylium Ion : A very common and stable fragment in mass spectrometry for compounds containing a benzyl or tolyl moiety. |

The mass spectrum provides the final piece of irrefutable evidence. The molecular ion peak at m/z 199 validates the molecular formula. The fragmentation pattern, particularly the presence of the tropylium ion at m/z 91, is highly characteristic of a tolyl-substituted compound, further cementing the proposed structure.

Integrated Analysis and Final Confirmation

Caption: Integrated workflow for structural confirmation.

-

IR spectroscopy confirms the presence of the essential building blocks: a nitrile, an aromatic ring, and an aliphatic system.

-

NMR spectroscopy assembles these blocks, defining their precise connectivity. It establishes the 1,4-substitution pattern on the aromatic ring and confirms the existence of the crucial quaternary carbon atom linking the cyclohexyl, p-tolyl, and nitrile groups.

-

Mass spectrometry validates the final assembly by confirming the total mass (molecular weight) and showing that it breaks apart in a manner consistent with the proposed structure.

Together, these mutually reinforcing datasets leave no ambiguity as to the identity of the compound.

Conclusion

The structural elucidation of this compound serves as a clear exemplar of modern analytical chemistry principles. Through the logical and synergistic application of IR, NMR, and Mass Spectrometry, we have systematically interrogated the molecule's functional groups, atomic framework, and molecular formula. Each piece of spectroscopic data validates the others, culminating in the unequivocal confirmation of the target structure. This integrated, evidence-based approach represents the gold standard for chemical characterization in research and industry, ensuring the integrity and reliability of scientific development.

References

- Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- PubMed. Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography.

- Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023-08-09).

- University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.

- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.

- eGyanKosh. UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.

- PubChem. Cyclohexanecarbonitrile, 1-methyl-4-[2-(4'-pentyl[1,1'-biphenyl]-4-yl)ethyl]-.

- Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High).

- PubChemLite. 1-(4-methylphenyl)cyclopentane-1-carbonitrile (C13H15N).

- FDA Global Substance Registration System. This compound.

- NIST WebBook. Cyclohexanecarbonitrile.

- NIH. 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile.

- PubChem. Cyanocyclohexane | C7H11N | CID 69834.

- Scirp.org. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.

- Scirp.org. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014-05-07).

- NIST WebBook. This compound.

- NIST WebBook. Cyclohexanecarbonitrile.

- ResearchGate. Mass spectrum of 1,4-cyclohexanedicarbonitrile.

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- The Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.

- eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- RSC Publishing. A spectroscopic and structural characterization of the inclusion complexes of p-dimethylaminobenzonitrile with cyclodextrins.

- PubMed. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery.

- ResearchGate. α‐Nitrocycloalkanones, Synthesis, and Reactivity | Request PDF.

Sources

- 1. 1-(4-Methylphenyl)-1-cyclohexanecarbonitrile | 1206-13-9 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. This compound [webbook.nist.gov]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹H NMR Spectrum of 1-(4-Methylphenyl)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methylphenyl)cyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for data acquisition, and offers insights into the structural nuances revealed by ¹H NMR spectroscopy. By integrating foundational principles with practical methodology, this guide serves as an authoritative resource for the characterization of molecules featuring substituted aromatic and saturated carbocyclic moieties.

Introduction: Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds.[1] Among NMR methods, ¹H NMR is particularly powerful because it provides detailed information about the chemical environment, connectivity, and relative abundance of hydrogen atoms within a molecule.[2]

The target molecule, this compound (C₁₄H₁₇N), possesses two key structural features: a para-substituted aromatic (p-tolyl) group and a substituted saturated cyclohexane ring. A central feature of this molecule is the quaternary carbon atom that links the phenyl ring, the cyclohexyl ring, and the nitrile group. The absence of a proton on this carbon significantly influences the resulting spectrum and its interpretation. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a logical framework for its assignment and a detailed protocol for its empirical acquisition.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be dissected by analyzing its two primary components: the p-tolyl group and the cyclohexanecarbonitrile moiety.

The Aromatic Region: The p-Tolyl Group

The p-tolyl group consists of a benzene ring substituted with a methyl group and the cyclohexanecarbonitrile group at the para (1,4) positions.

-

Aromatic Protons (H-Ar): Due to the para-substitution, the four aromatic protons are chemically divided into two distinct sets of two equivalent protons. This arrangement typically gives rise to an AA'BB' system, which often appears as two distinct doublets, especially on higher field instruments.[3]

-

The protons ortho to the alkyl group (and meta to the nitrile-bearing carbon) are expected to be slightly more shielded.

-

The protons meta to the alkyl group (and ortho to the nitrile-bearing carbon) will be deshielded by the anisotropic effect of the cyano group.

-

Therefore, we anticipate two signals in the aromatic region, typically between δ 7.0-7.5 ppm .[4][5] Each signal will integrate to 2H and appear as a doublet due to coupling with its ortho neighbor.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to the aromatic ring. They are expected to produce a sharp singlet, as there are no adjacent protons to couple with. This signal typically appears in the range of δ 2.2-2.4 ppm .[6][7][8]

The Aliphatic Region: The Cyclohexanecarbonitrile Moiety

The ten protons on the cyclohexane ring present a more complex scenario. In solution, the cyclohexane ring exists in a rapid equilibrium between two chair conformations.

-

Cyclohexyl Protons (-C₆H₁₀-): The protons on the five CH₂ groups of the ring are not equivalent. Their chemical shifts are influenced by their proximity to the deshielding aromatic ring and the electron-withdrawing nitrile group.

-

Protons on C2 and C6 (adjacent to the quaternary carbon) are the most deshielded of the aliphatic protons.

-

Protons on C3, C5, and C4 are progressively more shielded as their distance from the substituents increases.

-

At room temperature, the rapid chair-flipping and complex spin-spin coupling between adjacent and geminal protons often lead to the signals overlapping and appearing as broad, unresolved multiplets.[9][10] We can predict these signals to appear in a broad range from approximately δ 1.5-2.5 ppm . A clear distinction between individual axial and equatorial protons may require low-temperature studies or advanced 2D NMR techniques.[11][12]

-

Summary of Predicted Spectral Data

The anticipated signals in the ¹H NMR spectrum are summarized below for a sample dissolved in a standard deuterated solvent like CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~ 7.3 - 7.5 | Aromatic Protons (ortho to C-CN) | Doublet (d) | 2H |

| ~ 7.1 - 7.3 | Aromatic Protons (meta to C-CN) | Doublet (d) | 2H |

| ~ 2.3 | p-Tolyl Methyl Protons (-CH₃) | Singlet (s) | 3H |

| ~ 1.5 - 2.5 | Cyclohexyl Protons (-CH₂-) | Multiplet (m) | 10H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for acquiring high-quality, reproducible NMR data. This section details a self-validating methodology for the preparation and analysis of this compound.

Materials and Equipment

-

Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the solvent at ~0.03-0.05% v/v.[2][13] If not, it can be added, but with extreme care to avoid excess.[14][16] The residual solvent peak can also serve as a secondary reference.[13]

-

NMR Tube: High-quality, clean, and unscratched 5 mm NMR tube (e.g., Wilmad or Norell).[14][16]

-

Equipment: NMR Spectrometer (e.g., 300-500 MHz), pipette, sample vial, filter (e.g., cotton plug in pipette).

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial. The causality for this mass range is to ensure sufficient concentration for a good signal-to-noise ratio in a reasonable time without causing line broadening from an overly concentrated sample.[14]

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[15] The solvent must be deuterated to avoid a large interfering solvent signal and to provide the deuterium lock signal for the spectrometer.[1][13]

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

-

Filtering and Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[14] Solid impurities can severely degrade the spectral resolution by disrupting the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Data Acquisition and Processing

The following diagram illustrates the standard workflow from sample preparation to final analysis.

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. srd.nist.gov [srd.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum [chemicalbook.com]

- 8. P-TOLYL ISOBUTYRATE(103-93-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. scribd.com [scribd.com]

¹³C NMR spectral data for 1-(4-Methylphenyl)cyclohexanecarbonitrile

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 1-(4-Methylphenyl)cyclohexanecarbonitrile

Authored by: Gemini, Senior Application Scientist

**Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, the causal electronic and steric factors influencing them, and a detailed experimental protocol for spectral acquisition. By integrating foundational NMR principles with specialized data on substituted cyclohexanes and aromatic systems, this guide serves as an authoritative reference for the structural elucidation of this and structurally related compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a molecule that combines three key structural motifs: a saturated cyclohexane ring, an aromatic p-tolyl group, and a nitrile functional group. The presence of a quaternary carbon (C1) linking these moieties creates a stereochemically significant center. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for confirming the carbon framework of such molecules. Unlike ¹H NMR, ¹³C NMR spectra, when proton-decoupled, provide a single peak for each chemically non-equivalent carbon atom, offering a direct count of unique carbon environments.[1][2]

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, which is modulated by inductive effects, resonance (mesomeric effects), and steric interactions.[3][4] A thorough analysis of the ¹³C NMR spectrum, therefore, not only confirms the molecular skeleton but also provides profound insights into the electronic interplay between its constituent parts and its conformational preferences.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the spectral data, a standardized numbering system for the carbon atoms of this compound is essential. The following diagram illustrates this system, which will be used throughout this guide.

Figure 1: Molecular structure and numbering scheme for this compound.

Predicted ¹³C NMR Spectrum: A Mechanistic Analysis

The predicted chemical shifts are derived from foundational data for parent structures (p-xylene, cyclohexanecarbonitrile) and established principles of substituent chemical shift (SCS) effects.[5][6]

The Nitrile Carbon (CN)

The nitrile carbon is characteristically found in the 110-125 ppm range.[7] However, for nitriles on a quaternary carbon within a cyclohexane ring, the chemical shift is a powerful diagnostic tool for stereochemistry. Extensive studies have shown that equatorially oriented nitriles resonate downfield (δ 124.4–126.8 ppm), while their axial counterparts are found further upfield (δ 118.6–124.6 ppm).[8][9] In this compound, the bulky p-tolyl group will strongly prefer an equatorial position to minimize steric strain. Consequently, the nitrile group is forced into the axial position. This leads to the prediction that the CN signal will appear in the more shielded, upfield region of its characteristic range.

Aromatic Carbons (C1' to C6' and CH₃)

The aromatic region provides a wealth of information about substitution patterns. We can use p-xylene (δ ~134.7 ppm for C-CH₃ and ~128.9 ppm for C-H) as a baseline model.[5][10]

-

C1' (ipso-Carbon): This quaternary carbon is attached to the electron-donating cyclohexyl group. Alkyl groups typically cause a downfield shift of ~10-15 ppm on the ipso-carbon relative to benzene (128.5 ppm). Its signal is expected to be weak due to the absence of an attached proton and thus no Nuclear Overhauser Effect (NOE) enhancement.[1]

-

C4' (Methyl-bearing Carbon): Similar to p-xylene, this carbon is deshielded by the attached methyl group and the C1' substituent. Its chemical shift will be in the downfield aromatic region.

-

C2'/C6' and C3'/C5' (Protonated Aromatic Carbons): Due to the molecule's symmetry, C2' and C6' are equivalent, as are C3' and C5'. Their shifts will be close to the C-H resonance in p-xylene, with minor perturbations from the C1' substituent.

-

Methyl Carbon (CH₃): The tolyl methyl group is expected in the typical range for aryl-CH₃ carbons, around 20-22 ppm.

Cyclohexane Carbons (C1 to C6)

The cyclohexane ring exists in a dynamic chair conformation. The substituents at C1 significantly influence the chemical shifts of the ring carbons.

-

C1 (Quaternary Carbon): This carbon is bonded to three other carbons (C2, C6, C1') and a nitrile group. Being a quaternary center and attached to an aromatic ring and an electron-withdrawing nitrile, it will be significantly deshielded relative to a typical cyclohexane carbon (~27 ppm).

-

C2/C6 (α-Carbons): These two methylene carbons are equivalent due to symmetry. Being adjacent to the highly substituted C1, they will experience a deshielding inductive effect and are expected to be the most downfield of the CH₂ signals.

-

C3/C5 (β-Carbons): Also equivalent, these carbons are further from the substitution site and will be less deshielded than C2/C6.

-

C4 (γ-Carbon): This carbon is the most remote from the C1 substituents and its chemical shift is expected to be the closest to that of unsubstituted cyclohexane.

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts and provides justifications based on the principles discussed.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Justification |

| CN | 119 - 124 | Singlet (weak) | Quaternary nitrile carbon in an axial position, leading to an upfield shift.[8][9] |

| C1' | 142 - 146 | Singlet (weak) | Quaternary aromatic carbon (ipso) deshielded by the alkyl (cyclohexyl) substituent. |

| C4' | 135 - 139 | Singlet (weak) | Quaternary aromatic carbon deshielded by the methyl group. |

| C3'/C5' | 129 - 131 | Singlet | Protonated aromatic carbons, ortho to the methyl group. |

| C2'/C6' | 126 - 128 | Singlet | Protonated aromatic carbons, meta to the methyl group. |

| C1 | 45 - 50 | Singlet (weak) | Quaternary aliphatic carbon, deshielded by nitrile and aromatic ring substituents. |

| C2/C6 | 35 - 40 | Singlet | α-Methylene carbons, deshielded by proximity to the substituted C1. |

| C3/C5 | 25 - 28 | Singlet | β-Methylene carbons, less influenced by the C1 substituents. |

| C4 | 23 - 26 | Singlet | γ-Methylene carbon, most shielded and similar to unsubstituted cyclohexane. |

| CH₃ | 20 - 22 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol for Data Acquisition

This section outlines a standardized, self-validating methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Workflow Overview

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent with a well-known residual solvent peak at ~77.16 ppm which can serve as a secondary reference.[11]

-

Add a small drop of tetramethylsilane (TMS) to serve as the internal standard, defining the 0 ppm reference point.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Tune the ¹³C probe to the correct frequency for the instrument's field strength (e.g., 125 MHz for a 500 MHz spectrometer).

-

-

Data Acquisition (Proton-Decoupled ¹³C Experiment):

-

Experiment Type: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker system).

-

Spectral Width: Set to a range of 0-220 ppm to ensure all expected carbon signals are captured.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is standard. For better quantitation of quaternary carbons, a much longer delay (e.g., >10 seconds) and inverse-gated decoupling would be necessary, but this is not required for routine structural confirmation.[1]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

-

Data Processing:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

-

Identify and label the chemical shifts of all peaks.

-

Conclusion

The ¹³C NMR spectrum of this compound offers a detailed fingerprint of its molecular structure. A predictive analysis, grounded in the established principles of substituent effects and conformational analysis, allows for the confident assignment of all ten unique carbon signals. The chemical shift of the nitrile carbon, in particular, serves as a key indicator of the compound's stereochemistry at the C1 position. The experimental protocol provided herein outlines a robust method for obtaining high-quality spectral data, enabling researchers to verify the structure and purity of this compound with high fidelity.

References

- Curran, T. F. T., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry. [Link]

- Curran, T. F. T., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. National Institutes of Health (NIH). [Link]

- Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

- Biological Magnetic Resonance Bank. (n.d.). p-xylene - BMRB entry bmse000834. University of Wisconsin-Madison. [Link]

- Suryanarayana, I., & Lingaiah, P. (1983). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Pramana - Journal of Physics. [Link]

- Amass, A. J., et al. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- Carlson, K. D. (n.d.). 13C NMR Chemical Shifts.

- Garmon, S. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove, University of Mississippi. [Link]

- Akhtari, K., et al. (2016). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclohexene C6H10 analysis. [Link]

- Quora. (2021). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? [Link]

- University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. [Link]

- Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

- LibreTexts Chemistry. (2021). 2.5: Carbon-13 NMR Spectroscopy. [Link]

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. bmse000834 P-xylene at BMRB [bmrb.io]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. P-XYLENE(106-42-3) 13C NMR spectrum [chemicalbook.com]

- 11. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Methylphenyl)cyclohexanecarbonitrile

Introduction

1-(4-Methylphenyl)cyclohexanecarbonitrile is a molecule of interest in various fields, including medicinal chemistry and materials science. Its structural complexity, featuring a quaternary carbon, a cyclohexyl ring, a tolyl group, and a nitrile moiety, presents a unique challenge and a wealth of information when subjected to mass spectrometry. This guide provides a comprehensive overview of the analytical approach to characterizing this compound using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI). We will delve into the theoretical underpinnings of the methodologies, provide actionable protocols, and elucidate the expected fragmentation pathways, offering a roadmap for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N | Echemi[1] |

| Molecular Weight | 199.29 g/mol | Echemi[1] |

| Boiling Point | 135 °C @ 2 Torr | Echemi[1] |

| Polarity | Non-polar | Inferred from structure |

The non-polar nature and relatively low boiling point of this compound make it an ideal candidate for GC-MS analysis.

Methodology: A Symbiosis of Separation and Detection

The analysis of this compound is optimally achieved through the synergistic combination of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection and structural elucidation.

Experimental Workflow

The overall process can be visualized as a sequential flow of steps, each critical for obtaining high-quality, reproducible data.